molecular formula C19H30N2O B11332632 2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

Cat. No.: B11332632
M. Wt: 302.5 g/mol
InChI Key: GRJACNMGYWJFSY-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is a synthetic organic compound that features a pyrrolidine ring, a butanamide backbone, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the 4-Methylphenyl Group:

    Formation of the Butanamide Backbone: The butanamide backbone is formed through amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 4-methylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activities or receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: This compound shares structural similarities with 2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide, particularly in the presence of the 4-methylphenyl group.

    N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: Another compound with a pyrrolidine ring and similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

2-ethyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]butanamide

InChI

InChI=1S/C19H30N2O/c1-4-16(5-2)19(22)20-14-18(21-12-6-7-13-21)17-10-8-15(3)9-11-17/h8-11,16,18H,4-7,12-14H2,1-3H3,(H,20,22)

InChI Key

GRJACNMGYWJFSY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CC=C(C=C1)C)N2CCCC2

Origin of Product

United States

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